N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide
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Overview
Description
N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide is an organosilicon compound with the molecular formula C17H23NO2SSi and a molecular weight of 333.52 g/mol . This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide typically involves the reaction of 4-(trimethylsilyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide exerts its effects involves the interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The sulfonamide group can form strong hydrogen bonds, facilitating its role as a coupling reagent .
Comparison with Similar Compounds
Similar Compounds
N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide: Similar in structure but with a triisopropylsilyl group instead of a trimethylsilyl group.
N,4-Dimethyl-N-phenylbenzenesulfonamide: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Uniqueness
N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide is unique due to its combination of a trimethylsilyl group and a sulfonamide group. This combination provides enhanced stability and reactivity, making it a valuable reagent in various chemical processes .
Properties
Molecular Formula |
C17H23NO2SSi |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N,4-dimethyl-N-(4-trimethylsilylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H23NO2SSi/c1-14-6-10-16(11-7-14)21(19,20)18(2)15-8-12-17(13-9-15)22(3,4)5/h6-13H,1-5H3 |
InChI Key |
BFLWOGLWUVEAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)[Si](C)(C)C |
Origin of Product |
United States |
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